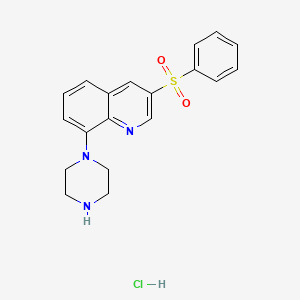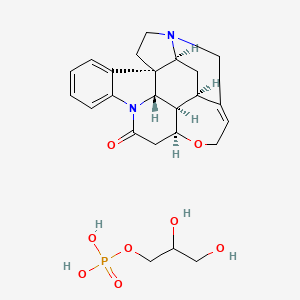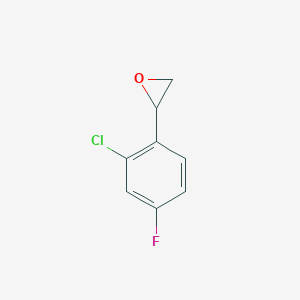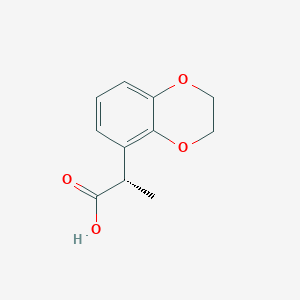
2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks to more complex structures. For instance, compounds like 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives are prepared through reactions involving acrylamides, chloroacetic acid, and various esters, showcasing a method that could potentially apply to the synthesis of our compound of interest (Horishny, Arshad, & Matiychuk, 2021).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides detailed insights into the geometry, conformation, and electronic structure of compounds. For similar compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, crystal structure analysis reveals intermolecular and intramolecular hydrogen bonding, contributing to the stability and reactivity of these molecules (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds like 2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide can be inferred from related studies. For example, reactions involving cyanoacetamide derivatives lead to the formation of various heterocyclic compounds, indicating a wide range of potential reactivities and functionalities (Dawadi & Lugtenburg, 2011).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antitumor Activity : Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including structures similar to "2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide," have been synthesized, with some showing promising inhibitory effects on various cell lines. This suggests potential antitumor applications of compounds within this chemical framework (Albratty, El-Sharkawy, & Alam, 2017).
Anticancer Drug Synthesis : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar synthetic pathway to "2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide," has demonstrated anticancer activity through molecular docking analysis, targeting the VEGFr receptor (Sharma et al., 2018).
Insecticidal Assessment : Compounds derived from a precursor similar to "2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide" have been assessed for insecticidal activity against the cotton leafworm, indicating potential applications in pest management (Fadda et al., 2017).
Anticancer Activity of Thiazolidin Derivatives : Another study focused on 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrating potent and selective cytotoxic effects against leukemia cell lines, showcasing the compound's role in developing anticancer therapeutics (Horishny, Arshad, & Matiychuk, 2021).
Efficient Syntheses and Molecular Docking : Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate synthesis, related to the chemical class of "2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide," highlights the efficient generation of pyrrole derivatives. Such compounds could provide a basis for the development of novel pharmaceuticals through molecular docking studies to predict biological activity (Dawadi & Lugtenburg, 2011).
Propriétés
IUPAC Name |
2-(N-cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-13-4-3-5-15(10-13)19(12-17)11-16(20)18-14-6-8-21-9-7-14/h3-5,10,14H,2,6-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEQJZCDYCNZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)NC2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2492789.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)


![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)

![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)

![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)